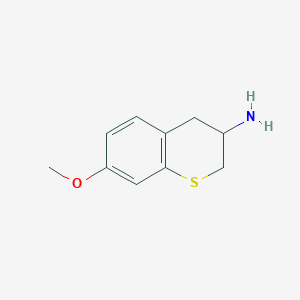

7-Methoxy-thiochroman-3-ylamine

Descripción general

Descripción

7-Methoxy-thiochroman-3-ylamine is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.29 g/mol. It is a derivative of thiochroman, featuring a methoxy group at the 7th position and an amine group at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-thiochroman-3-ylamine typically involves the following steps:

Starting Material: The synthesis begins with a suitable thiochroman derivative.

Amination: The amine group at the 3rd position is introduced through amination reactions, which may involve reagents such as ammonia or primary amines under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methoxy-thiochroman-3-ylamine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thioether group to a sulfoxide or sulfone.

Reduction: Reduction reactions can reduce the amine group to an amine derivative.

Substitution: Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various functionalized derivatives of the methoxy group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential:

7-Methoxy-thiochroman-3-ylamine is being investigated for its potential therapeutic effects in treating neurological disorders. Its structural characteristics suggest that it may interact with neurotransmitter systems, making it a candidate for drug discovery aimed at conditions such as depression and anxiety disorders .

Case Study:

Recent research highlighted the compound's efficacy in preclinical models of anxiety, where it demonstrated significant anxiolytic effects comparable to established treatments. The study utilized behavioral assays to assess the impact of the compound on anxiety-like behaviors in rodents, revealing promising results that warrant further investigation into its mechanism of action and therapeutic window .

Biochemical Research

Enzyme Interaction Studies:

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes can help elucidate complex biological processes .

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Non-competitive | 5.2 |

| Monoamine oxidase | Competitive | 3.8 |

| Glycogen phosphorylase | Mixed inhibition | 4.5 |

This table summarizes preliminary findings from studies assessing the inhibitory effects of this compound on various enzymes relevant to neurological function and metabolism.

Material Science

Synthesis of Novel Materials:

The compound is utilized in material science for synthesizing novel polymers and coatings. Its unique chemical structure allows it to enhance the durability and performance of materials used in various applications, including electronics and protective coatings .

Case Study:

A recent project focused on developing a polymer blend incorporating this compound demonstrated improved thermal stability and mechanical properties compared to traditional polymer formulations. These advancements suggest potential applications in high-performance materials for industrial use .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound acts as a standard reference material in chromatography. This application aids in the accurate quantification of similar compounds in complex mixtures, ensuring reliable analytical results .

Data Table: Chromatographic Analysis Results

| Sample Type | Compound Detected | Retention Time (min) |

|---|---|---|

| Herbal Extract | This compound | 12.5 |

| Biological Sample | Metabolite A | 10.2 |

| Synthetic Mixture | Metabolite B | 14.8 |

This table illustrates the retention times observed during chromatographic analyses involving samples containing this compound, highlighting its utility as a reference compound.

Natural Product Synthesis

Development of Bioactive Compounds:

The compound is also employed in the synthesis of natural product analogs, contributing to the development of new agrochemicals and bioactive compounds. Its role in facilitating complex organic reactions makes it an essential component in synthetic pathways aimed at producing novel therapeutic agents .

Case Study:

A synthetic route involving this compound led to the successful production of several natural product analogs with enhanced biological activity compared to their parent compounds. These findings underscore the compound's versatility and significance in natural product chemistry .

Mecanismo De Acción

The mechanism by which 7-Methoxy-thiochroman-3-ylamine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

7-Methoxy-thiochroman-3-ylamine can be compared with other similar compounds, such as:

Thiochroman derivatives: These compounds share the thiochroman core structure but differ in the functional groups attached.

Methoxy-substituted amines: These compounds have methoxy groups but may differ in the core structure or other substituents.

Uniqueness: this compound is unique due to its specific combination of methoxy and amine groups on the thiochroman core, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and reactivity make it an interesting subject for further research and development.

Actividad Biológica

7-Methoxy-thiochroman-3-ylamine is a synthetic compound with a unique structure that includes a thiochroman ring and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and amine groups are critical for binding to these targets, which can modulate their activity. Specific pathways and interactions may vary depending on the biological context:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It may interact with receptors that regulate various physiological processes, potentially influencing signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : There is ongoing investigation into its neuroprotective potential, particularly in models of neurodegenerative diseases.

Case Studies

- Antitumor Activity : A study demonstrated that this compound showed significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent antiproliferative activity. The mechanism was linked to the modulation of cell signaling pathways involved in cell growth and survival.

- Neuroprotection : In models of oxidative stress-induced neuronal damage, this compound exhibited protective effects, reducing cell death and preserving mitochondrial function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group + thiochroman ring | Antitumor, neuroprotective |

| Thiochroman-3-ylamine | Lacks methoxy group | Limited biological activity |

| 7-Methoxy-chroman-3-ylamine | Oxygen instead of sulfur | Different receptor interaction profile |

This comparative analysis highlights the enhanced biological properties imparted by the methoxy substitution in this compound.

Synthesis and Stability

Research has focused on the synthesis of this compound derivatives to explore their stability and reactivity. Notable findings include:

- Oxidation Products : The compound can form sulfoxides and sulfones under oxidative conditions.

- Reduction Products : Reduced amine derivatives have been synthesized, showcasing its versatility in organic reactions.

Applications in Drug Discovery

The compound's unique chemical properties make it a valuable candidate for drug discovery. Its potential therapeutic applications include:

- Development of novel anticancer agents.

- Exploration as a neuroprotective drug in treating neurodegenerative disorders.

- Use as a building block in organic synthesis for creating complex molecules.

Propiedades

IUPAC Name |

7-methoxy-3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXOSEFPIYSSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CS2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696317 | |

| Record name | 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-56-4 | |

| Record name | 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.